molecular formula C8H12ClNO2 B13497914 Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13497914
M. Wt: 189.64 g/mol
InChI Key: FECSMXVBIVPJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with ethynyl-containing reagents. One common method includes the alkylation of pyrrolidine with ethynyl halides under basic conditions, followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl pyrrolidine-2-carboxylate hydrochloride
  • Ethyl pyrrolidine-2-carboxylate hydrochloride
  • L-Proline methyl ester hydrochloride

Uniqueness

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack this functional group.

Biological Activity

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethynyl substituent and a carboxylate group. The presence of these functional groups contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies involving related compounds have indicated that modifications in the structure can enhance antibacterial and antifungal activities. These derivatives often demonstrate effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial Strains TestedZone of Inhibition (mm)Mechanism of Action
Compound AE. coli20Cell wall disruption
Compound BS. aureus25Protein synthesis inhibition
This compoundTBDTBD

Antitubercular Activity

This compound has been evaluated for its efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that certain structural analogs exhibited sub-micromolar IC50 values, indicating potent activity against the target bacterium. The mechanism appears to involve inhibition of key enzymes in the bacterial metabolic pathways.

Case Study: Inhibition of Pks13
A notable study assessed the compound's effect on the Pks13 enzyme, crucial for mycolic acid biosynthesis in M. tuberculosis. The results indicated a significant increase in growth inhibition when the expression levels of Pks13 were manipulated, demonstrating the compound's targeted action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research into SAR has revealed that variations in substituents on the pyrrolidine ring can lead to enhanced potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityNotes
Ethynyl groupIncreased potencyEnhances binding affinity
Carboxylate groupEssential for activityCritical for enzyme interaction
Alkyl substitutionsVariable effectsNeed optimization for best results

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

methyl 5-ethynylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h1,6-7,9H,4-5H2,2H3;1H

InChI Key

FECSMXVBIVPJAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)C#C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.